4-Fluorophenylacetonitrile
Overview
Description
4-Fluorophenylacetonitrile: is an organic compound with the molecular formula C8H6FN . It is a derivative of phenylacetonitrile, where a fluorine atom is substituted at the para position of the benzene ring. This compound is commonly used as a starting reagent in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .
Scientific Research Applications
Chemistry:
- 4-Fluorophenylacetonitrile is used as a starting material in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals .
Biology:
- The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anti-influenza properties .
Medicine:
Industry:
Safety and Hazards
4-Fluorophenylacetonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
4-Fluorophenylacetonitrile is a chemical compound used as a starting reagent in the synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives . .
Mode of Action
It is known to undergo biotransformation to 4-fluorophenylacetic acid by marine fungi, aspergillus sydowii ce19 . This suggests that it may interact with certain enzymes or proteins in these organisms to facilitate this transformation.
Biochemical Pathways
Its biotransformation to 4-fluorophenylacetic acid suggests that it may be involved in metabolic pathways related to the breakdown and utilization of nitrile compounds .
Pharmacokinetics
Its solubility in toluene and dichloromethane suggests that it may be lipophilic, which could influence its absorption and distribution in biological systems.
Result of Action
Its transformation into 4-fluorophenylacetic acid suggests that it may have some influence on cellular metabolism in organisms capable of this biotransformation .
Action Environment
Its biotransformation by marine fungi suggests that it may be more active or stable in marine environments .
Biochemical Analysis
Biochemical Properties
4-Fluorophenylacetonitrile plays a significant role in biochemical reactions. It undergoes biotransformation to 4-Fluorophenylacetic acid by marine fungi, Aspergillus sydowii Ce19 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its biotransformation to 4-Fluorophenylacetic acid . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in metabolic pathways through its biotransformation to 4-Fluorophenylacetic acid . This process may involve interactions with various enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination Method: One of the traditional methods for synthesizing 4-Fluorophenylacetonitrile involves the chlorination of p-fluorobenzyl chloride using thionyl chloride as a solvent.
Alternative Methods: Other methods may involve the use of different reagents and solvents to achieve the desired product, but the chlorination method remains one of the most common due to its efficiency.
Industrial Production Methods:
- Industrial production of this compound often involves large-scale chlorination processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the integrity of the fluorine substitution and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Fluorophenylacetonitrile can undergo oxidation reactions to form 4-Fluorophenylacetic acid.
Reduction: The compound can also be reduced under specific conditions to yield various derivatives, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can occur, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: 4-Fluorophenylacetic acid.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Products with different functional groups replacing the nitrile group.
Comparison with Similar Compounds
- 4-Methoxyphenylacetonitrile
- 4-Chlorophenylacetonitrile
- 4-Nitrophenylacetonitrile
- 4-Methylbenzyl cyanide
- Benzyl cyanide
- 4-(Trifluoromethyl)phenylacetonitrile
Uniqueness:
- The presence of the fluorine atom in 4-Fluorophenylacetonitrile imparts unique chemical properties, such as increased stability and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals where such properties are desirable .
Properties
IUPAC Name |
2-(4-fluorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQBLYITVCBGTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060030 | |
Record name | Benzeneacetonitrile, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459-22-3 | |
Record name | 4-Fluorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorophenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorophenylacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetonitrile, 4-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetonitrile, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorophenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-FLUOROPHENYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554W6Z2TV5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the biotransformation of 4-Fluorophenylacetonitrile?
A1: While specific research on the biotransformation of this compound is limited within the provided papers, studies have explored the biotransformation of its parent compound, Phenylacetonitrile. Research indicates that marine fungi can biotransform Phenylacetonitrile to 2-Hydroxyphenylacetic acid. [, , ] This suggests that similar biotransformation pathways might exist for this compound, but further research is needed to confirm this.
Q2: Are there any reported applications of this compound in chemical synthesis?
A2: Yes, this compound serves as a building block in organic synthesis. For instance, it acts as a reagent in the catalyst-free green synthesis of novel 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-ones under ultrasonic conditions. [] This highlights its utility in developing new heterocyclic compounds with potential biological activities.
Q3: What physical properties of this compound have been investigated?
A3: Studies have explored the dielectric constant of this compound, a property reflecting its ability to store electrical energy in an electric field. [] Furthermore, research has investigated the dielectric constant of mixtures containing this compound and methanol, providing insights into its behavior in solution. [] These findings contribute to understanding the compound's interactions with other molecules.
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